molecular formula C23H22 B14517583 9-(2-Tert-butylphenyl)-9H-fluorene CAS No. 62753-75-7

9-(2-Tert-butylphenyl)-9H-fluorene

Cat. No.: B14517583
CAS No.: 62753-75-7
M. Wt: 298.4 g/mol
InChI Key: FDOTZFXSPPEGLG-UHFFFAOYSA-N
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Description

9-(2-Tert-butylphenyl)-9H-fluorene is a specialized fluorene-based organic compound of significant interest in advanced materials research and development. Fluorene derivatives are renowned for their rigid planar biphenyl structure, which confers excellent photoluminescence and electroluminescent properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and as core building blocks for novel organic semiconductors . Researchers utilize this compound and its analogs in the synthesis of highly selective fluorescent chemosensors. Such sensors have demonstrated potential for the detection of nitroaromatic explosives like picric acid (TNP) and metal ions such as Fe³⁺, which is crucial for environmental monitoring and homeland security . The tert-butylphenyl substituent is a common structural motif employed to enhance the solubility and processability of organic molecules without significantly disrupting the conjugation, thereby facilitating solution-based fabrication methods for thin films and other device architectures . Furthermore, structurally related fluorenyl compounds are actively explored for their potential in developing stable organic radicals with doublet emission, a cutting-edge area in optoelectronics for achieving tunable light emission from red to near-infrared wavelengths . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62753-75-7

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

9-(2-tert-butylphenyl)-9H-fluorene

InChI

InChI=1S/C23H22/c1-23(2,3)21-15-9-8-14-20(21)22-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22/h4-15,22H,1-3H3

InChI Key

FDOTZFXSPPEGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Direct Alkylation with 2-tert-Butylbenzyl Derivatives

The Friedel-Crafts reaction is a classical approach for introducing aryl groups to aromatic systems. For 9-(2-tert-butylphenyl)-9H-fluorene, fluorene undergoes electrophilic substitution using 2-tert-butylbenzyl chloride or bromide in the presence of Lewis acids like AlCl₃ or FeCl₃1.

Procedure :

  • Fluorene (1 eq) and 2-tert-butylbenzyl chloride (1.2 eq) are dissolved in dichloromethane.
  • Anhydrous AlCl₃ (1.5 eq) is added at 0°C, and the mixture is stirred for 12–24 hours.
  • Workup involves quenching with ice-water, extraction with DCM, and column chromatography (hexane/ethyl acetate).

Yield : 65–72%2.
Limitations : Competing di-alkylation and regioisomer formation reduce selectivity.

Suzuki-Miyaura Cross-Coupling

Boronic Acid-Mediated Coupling

Suzuki coupling enables precise aryl group introduction. 9-Bromofluorene reacts with 2-tert-butylphenylboronic acid under palladium catalysis34.

Typical Conditions :

  • 9-Bromofluorene (1 eq), 2-tert-butylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq).
  • Solvent: Toluene/EtOH (3:1), refluxed for 18 hours.

Yield : 78–85%5.
Advantages : High regioselectivity and tolerance for functional groups.

Acid-Catalyzed Condensation of 9-Fluorenone

Condensation with 2-tert-Butylphenol

A bifunctional ionic liquid (BFIL) catalyzes the condensation of 9-fluorenone with 2-tert-butylphenol6.

Optimized Protocol :

  • 9-Fluorenone (1 eq), 2-tert-butylphenol (2.2 eq), BFIL catalyst (15 mol%), n-octane solvent.
  • Reflux at 110°C for 4 hours with azeotropic water removal.

Yield : 93%7.
Catalyst Details : BFILs with –SO₃H and –SH groups enhance proton donation and reduce side reactions.

Grignard Addition to 9-Fluorenone

Nucleophilic Attack Followed by Dehydration

9-Fluorenone reacts with 2-tert-butylphenylmagnesium bromide to form a tertiary alcohol intermediate, which is dehydrated to the target compound8.

Steps :

  • Grignard Reaction :
    • 9-Fluorenone (1 eq) in THF treated with 2-tert-butylphenylmagnesium bromide (2 eq) at 0°C.
    • Stirred for 2 hours, quenched with NH₄Cl.
  • Dehydration :
    • Intermediate alcohol (1 eq) heated with p-toluenesulfonic acid (5 mol%) in toluene.

Overall Yield : 70–75%9.

Transition Metal-Catalyzed C–H Functionalization

Direct Arylation via Palladium Catalysis

Aryl halides couple directly with fluorene’s C9 position using Pd(OAc)₂ and phosphine ligands10.

Conditions :

  • Fluorene (1 eq), 1-bromo-2-tert-butylbenzene (1 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2 eq).
  • Solvent: DMAc, 120°C, 24 hours.

Yield : 60–68%11.
Challenges : Requires high temperatures and excess ligand.

Photochemical Synthesis

UV-Induced Cyclization

A photochemical route employs UV light to initiate cyclization of 2-tert-butylstilbene derivatives12.

Method :

  • 2-tert-Butylstilbene (1 eq) in benzene irradiated at 254 nm for 6 hours.
  • Product purified via silica gel chromatography.

Yield : 55–60%13.
Utility : Avoids harsh reagents but offers lower efficiency.

Comparative Analysis of Methods

Method Yield (%) Selectivity Cost Efficiency Scalability
Friedel-Crafts 65–72 Moderate High Moderate
Suzuki Coupling 78–85 High Moderate High
Acid-Catalyzed Condensation 93 High High High
Grignard Addition 70–75 High Moderate Moderate
C–H Functionalization 60–68 Moderate Low Low
Photochemical 55–60 Low High Low

Key Insights :

  • Acid-catalyzed condensation offers the highest yield and scalability.
  • Suzuki coupling balances selectivity and efficiency for lab-scale synthesis.
  • Photochemical methods are niche due to low yields but are environmentally benign.
  • Electrochemical C–H activation (Search Result 6). 

  • Electrochemical C–H activation (Search Result 6). 

  • CN110304989A patent (Search Result 7). 

  • CN110304989A patent (Search Result 7). 

  • CN110304989A patent (Search Result 7). 

  • CN110304989A patent (Search Result 7). 

  • Transition metal-catalyzed C–H addition (Search Result 12). 

  • Transition metal-catalyzed C–H addition (Search Result 12). 

  • Bifunctional ionic liquid catalysis (Search Result 13). 

  • Bifunctional ionic liquid catalysis (Search Result 13). 

  • Propargylic carbocation mechanism (Search Result 14). 

  • PubChem crystal data (Search Result 16). 

  • PubChem crystal data (Search Result 16). 

Scientific Research Applications

9-(2-Tert-butylphenyl)-9H-fluorene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 9-(2-Tert-butylphenyl)-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorene core provides a rigid structure that can fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The tert-butyl group in this compound introduces greater steric hindrance compared to the benzyl group in 9-benzyl-9H-fluorene, reducing crystallization tendencies and enhancing solubility in non-polar media .
  • Electronic Effects : Perfluorophenyl substituents (e.g., in 9-(perfluorophenyl)-9H-fluorene) lower electron density via inductive withdrawal, contrasting with the electron-donating tert-butyl group .

Physicochemical Properties

Acidity and Bond Dissociation

  • 9-(Perfluorophenyl)-9H-fluorene : Exhibits a pKa of ~28 in THF, attributed to the electron-withdrawing fluorine substituents stabilizing the conjugate base .
  • Bond Dissociation Free Energy (BDFE) : For 9-(perfluorophenyl)-9H-fluorene, BDFE values range from 66–70 kcal/mol , influenced by metal-ligand interactions in coordination complexes. The tert-butyl analog may exhibit weaker C–H bonds due to steric strain .

Solubility and Stability

  • Water Insolubility : Common across fluorenes (e.g., lumefantrine, a 9-(p-chlorobenzylidene)-9H-fluorene derivative) .
  • Organic Solvent Compatibility: The tert-butyl group enhances solubility in oils and non-polar solvents compared to halogenated derivatives like 9-(dibromomethylene)-9H-fluorene .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 9H-fluorene derivatives, and how are they optimized for structural specificity?

  • Answer : The Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls is a robust method for synthesizing 9H-fluorene derivatives. This approach achieves high yields (up to 92%) under mild conditions (room temperature, THF solvent) while minimizing side reactions like deborylation . For sterically hindered derivatives (e.g., 2-tert-butylphenyl substituents), slow addition of diboronates and controlled reaction temperatures (20–25°C) improve regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity.

Q. How does the acidity of the 9-position hydrogen in 9H-fluorene derivatives influence their reactivity?

  • Answer : The 9-position hydrogen exhibits significant acidity (pKa ~28 in THF), enabling base-assisted deprotonation and subsequent functionalization. For example, oxidation with H₂O₂ in DMSO/KOH selectively generates 9H-fluorene-9-one via a carbocation intermediate . This reactivity is exploited in photochemical studies, where the 9-position acts as a reactive site for hydroxylation or ketone formation under UV irradiation . Kinetic isotopic effect (KIE) studies using deuterated analogs confirm the role of H-atom abstraction in these pathways .

Q. What analytical techniques are recommended for characterizing 9H-fluorene derivatives and their oxidation products?

  • Answer :

  • APPI-MS : Detects molecular ions ([M]⁺) and hydrogen adducts ([M+H]⁺), with negative ion traces (e.g., m/z 165 for deprotonated 9H-fluorene) confirming acidity .
  • GC-MS : Resolves non-polar derivatives (e.g., 9H-fluorene-9-one) using DB-5MS columns and helium carrier gas .
  • HPLC-DAD : Quantifies polar photooxidation products (e.g., 9H-fluorene-9-ol) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in identifying photooxidation products when impurities are present?

  • Answer : Impurities in starting materials (e.g., phenanthrene contaminated with 9H-fluorene) can lead to misattribution of oxidation products. To mitigate this:

  • Purification : Use recrystallization or preparative HPLC to achieve >99.5% purity for reactants .
  • Control experiments : Compare reaction outcomes with/without UV exposure and isotopic labeling (e.g., ¹⁸O₂ tracing) to distinguish primary vs. secondary oxidation pathways .
  • Table 1 : Key photooxidation products and their origins:
ProductSource (Pure vs. Impure Reactant)Relative Abundance (%)
9H-fluorene-9-oneImpure phenanthrene1.2
9H-fluorene-9-onePure 9H-fluorene0.29
6H-dibenzo[b,d]pyran-6-olSecondary oxidation<0.1

Q. What methodological approaches are effective in determining bond dissociation free energy (BDFE) of C–H bonds in 9H-fluorene-based complexes?

  • Answer : BDFE values are derived via:

  • Thermochemical cycles : Combining redox potentials (cyclic voltammetry) and pKa values (UV-Vis titration in THF) using the equation:
    BDFE=1.37×E1/2+pKa×1.37+23.06(kcal mol1)\text{BDFE} = 1.37 \times E_{1/2} + \text{pKa} \times 1.37 + 23.06 \, \text{(kcal mol}^{-1}\text{)}
    .
    • DFT calculations : B3LYP/def2-TZVP optimizations correlate experimental BDFEs (e.g., 70 kcal mol⁻¹ for Fe complexes) with computed gas-phase values (66 kcal mol⁻¹) .

    • Table 2 : Experimental vs. calculated BDFEs:

      SystemExperimental BDFE (kcal mol⁻¹)DFT BDFE (kcal mol⁻¹)
      Fe-PNNP complex7066
      Free iPrPNNP ligand90

Q. How do structural modifications at the 9-position of 9H-fluorene affect photophysical properties in polymer solar cells (PSCs)?

  • Answer : Alkoxy substituents and molecular weight critically influence PSC efficiency:
    • Alkoxy positioning : Para-alkoxy groups (e.g., in P1) enhance π-conjugation and reduce bandgap (1.8 eV vs. 2.1 eV for ortho-substituted P2), increasing short-circuit current (JSC = 12.1 mA cm⁻²) .
    • Molecular weight : High-MW P1 (PDI = 2.1) achieves 6.52% PCE with PC71BM, while low-MW analogs (PDI = 1.3) suffer from poor film morphology and charge transport .
    • Additives : 1,8-diiodooctane (DIO) optimizes nanoscale phase separation, boosting PCE by 4% .

Methodological Notes

  • Synthetic protocols : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation during metal-catalyzed reactions .
  • Data validation : Cross-reference APPI-MS findings with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
  • Computational tools : Use Gaussian 16 for DFT workflows and Multiwfn for bond order analysis .

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